Cryptophycin-55 -

Cryptophycin-55

Catalog Number: EVT-1587562
CAS Number:
Molecular Formula: C36H46Cl2N2O8
Molecular Weight: 705.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cryptophycin-55 is a member of the cryptophycin family, which consists of potent antitumor compounds derived from the marine cyanobacterium Nostoc sp. These compounds exhibit significant cytotoxicity against various cancer cell lines, making them of great interest in cancer research and drug development. Cryptophycin-55 specifically has been studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

Source

Cryptophycin-55 was originally isolated from the marine cyanobacterium Nostoc sp. The discovery of cryptophycins was part of a broader investigation into the bioactive compounds produced by marine organisms, which are known to possess diverse chemical structures and biological activities.

Classification

Cryptophycin-55 belongs to a class of compounds known as polyketides. These secondary metabolites are characterized by their complex structures and are often synthesized by microorganisms through polyketide synthases. Cryptophycins are particularly noted for their macrocyclic structure, which contributes to their biological activity.

Synthesis Analysis

Methods

The synthesis of Cryptophycin-55 involves several steps, including the assembly of its constituent units and subsequent cyclization. The process typically employs both chemical synthesis techniques and biocatalytic methods to achieve the desired structural complexity.

  1. Building Block Synthesis: The individual units that compose Cryptophycin-55 are synthesized separately. These include various amino acids and hydroxy acids.
  2. Coupling Reactions: The building blocks are then coupled through peptide bond formation, often utilizing coupling agents to facilitate the reaction.
  3. Cyclization: The final step involves cyclization to form the macrocyclic structure characteristic of cryptophycins. This can be achieved through methods such as ring-closing metathesis or other cyclization techniques.

Technical Details

The synthesis is often monitored using techniques like high-performance liquid chromatography and mass spectrometry to ensure purity and confirm the structure of intermediates and final products .

Molecular Structure Analysis

Structure

Cryptophycin-55 has a complex molecular structure characterized by a macrocyclic framework that includes multiple stereocenters, contributing to its biological activity. Its structure can be represented as follows:

C101H145Cl2N20O28\text{C}_{101}\text{H}_{145}\text{Cl}_2\text{N}_{20}\text{O}_{28}

This formula indicates a large, intricate molecule with various functional groups that play critical roles in its interaction with biological targets.

Data

The molecular weight of Cryptophycin-55 is approximately 2,193 g/mol. Its structure includes hydrophobic regions that aid in membrane penetration, as well as polar groups that may interact with specific cellular targets .

Chemical Reactions Analysis

Reactions

Cryptophycin-55 undergoes several key reactions that contribute to its biological activity:

  1. Tubulin Binding: Cryptophycin-55 binds to tubulin, inhibiting microtubule dynamics, which is crucial for cell division. This mechanism is similar to that of other antitumor agents like paclitaxel.
  2. Enzymatic Modifications: The compound can also be modified enzymatically, which may affect its pharmacokinetics and efficacy when used in therapeutic applications .

Technical Details

The reactions involving Cryptophycin-55 are typically studied in vitro using cancer cell lines to assess cytotoxicity and mechanism of action. Techniques such as cell viability assays and fluorescence microscopy are employed to visualize interactions at the cellular level .

Mechanism of Action

Process

The primary mechanism of action for Cryptophycin-55 involves:

  1. Inhibition of Microtubule Polymerization: By binding to tubulin, Cryptophycin-55 prevents the normal polymerization process required for microtubule formation.
  2. Induction of Apoptosis: The disruption of microtubule dynamics leads to cell cycle arrest and ultimately triggers programmed cell death (apoptosis) in cancer cells.

Data

Studies have shown that Cryptophycin-55 exhibits potent cytotoxicity with IC50 values in the low nanomolar range against various tumor cell lines, indicating its efficacy as an antitumor agent .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Cryptophycin-55 is generally stable under acidic conditions but may degrade under alkaline conditions or prolonged exposure to light.
  • Reactivity: The presence of multiple functional groups allows for potential derivatization, which can enhance its therapeutic properties or alter its pharmacokinetics.

Relevant data regarding these properties are essential for formulation development in pharmaceutical applications .

Applications

Scientific Uses

Cryptophycin-55 has several promising applications in scientific research:

  1. Antitumor Agent Development: Due to its potent cytotoxic effects, it is being explored as a lead compound for new cancer therapies.
  2. Antibody-Drug Conjugates: Research has been conducted on using Cryptophycin-55 as a payload in antibody-drug conjugates, enhancing targeted delivery to cancer cells while minimizing systemic toxicity .
  3. Mechanistic Studies: It serves as a valuable tool for studying microtubule dynamics and apoptosis pathways in cancer biology.
Introduction to Cryptophycin-55 in Targeted Cancer Therapy

Historical Development and Discovery of Cryptophycin Derivatives

Cryptophycins originated as a class of macrocyclic depsipeptides isolated from terrestrial Nostoc cyanobacteria in the early 1990s. Initial antifungal properties were overshadowed by their potent tubulin-inhibiting activity, with cryptophycin-1 demonstrating cytotoxicity in the picomolar range against drug-resistant tumors [8] [4]. The structural complexity of natural cryptophycins inspired extensive synthetic campaigns, yielding over 80 analogs by the late 1990s. Cryptophycin-52 (LY355703) emerged as a clinical candidate but exhibited dose-limiting neurotoxicity and limited efficacy in phase II trials for non-small cell lung and ovarian cancers due to systemic toxicity and saturable hepatic metabolism [8] [6]. This clinical setback spurred interest in structural refinements focused on improving stability and enabling targeted delivery.

Table 1: Evolution of Key Cryptophycin Derivatives

CompoundTypeModification SiteKey Advancement
Cryptophycin-1Natural isolateN/AOriginal tubulin inhibitor; picomolar cytotoxicity
Cryptophycin-52Synthetic analogC6 (gem-dimethyl)Phase II candidate; narrow therapeutic index
Cryptophycin-55Prodrug precursorC7 (chlorohydrin → glycinate)Enables antibody conjugation via free amine
Cryptophycin-309Synthetic analogC6 (ester stabilization)Superior in vivo efficacy in multidrug-resistant models

Role of Cryptophycin-55 as a Prodrug in Antibody-Drug Conjugate (ADC) Design

Cryptophycin-55 (CR55) serves as a bioconjugation-ready prodrug of cryptophycin-52 (CR52). Its C7 chlorohydrin moiety is esterified with glycine, introducing a primary amine (–NH₂) critical for linker attachment while retaining the tubulin-binding macrocycle [1] [3]. Unlike CR52, which lacks conjugation sites, CR55 facilitates stable integration into ADCs through amide or carbamate linkages. The prodrug activation mechanism involves lysosomal cleavage in target cells, releasing CR55, which undergoes spontaneous epoxidation to the active CR52 form [1] [5].

In trastuzumab-based ADCs targeting HER2, CR55 conjugates achieved drug-to-antibody ratios (DAR) of 3.3–3.5 using:

  • Valine-citrulline (Val-Cit) linkers: Cleavable by cathepsin B
  • Self-immolative PABC spacers: Enabling efficient payload release [1]

These ADCs exhibited low nanomolar cytotoxicity (IC₅₀: 0.58–1.19 nM) in HER2-positive SKOV3 ovarian and NCI-N87 gastric cancer cells. In xenograft models, doses of 10 mg/kg induced significant tumor regression without observable toxicity, confirming the therapeutic window widening via targeted delivery [1] [7].

Comparative Analysis of Cryptophycin-55 and Cryptophycin-52 in Preclinical Models

Cryptophycin-55’s value lies in its enhanced stability over direct epoxide-bearing analogs. While CR52’s epoxide contributes to potency, it confers chemical instability in aqueous formulations. CR55’s glycinate ester shields the reactive chlorohydrin, improving solubility and plasma half-life [3] [6]. In side-by-side studies:

Table 2: Cytotoxicity Comparison of Cryptophycin Analogs

CompoundIn vitro IC₅₀ (nM)Tubulin Inhibition (IC₅₀, µM)Plasma StabilityMDR Activity
Cryptophycin-520.001–0.010.02Low (epoxide hydrolysis)Retained
Cryptophycin-550.1–0.5*0.03High (ester protection)Retained
Cryptophycin-3090.005–0.050.01ModerateEnhanced

*After conversion to CR52 [6] [1]

  • Efficacy: CR55-based ADCs outperformed free CR52 in xenografts, with tumor growth inhibition exceeding 90% at 1/10th the dose of unconjugated CR52 [1].
  • Resistance profile: Both CR55 and CR52 evade P-glycoprotein-mediated efflux, maintaining potency against multidrug-resistant (MDR) cell lines like MCF-7/Adr [6].
  • ADC payload superiority: In HER2-targeted constructs, CR55 conjugates showed 10-fold greater potency than monomethyl auristatin E (MMAE) ADCs in moderate HER2-expressing tumors at equivalent DAR [7].

Recent advancements include cysteine-engineered homogeneous ADCs with DAR=8, where CR55 payloads demonstrated 80% cancer cell kill rates across solid tumors, validating CR55 as a next-generation warhead for refractory cancers [7].

Properties

Product Name

Cryptophycin-55

IUPAC Name

(3S,10R,13E,16S)-16-[(2S,3R,4S)-4-chloro-3-hydroxy-4-phenylbutan-2-yl]-10-[(3-chloro-4-methoxyphenyl)methyl]-6,6-dimethyl-3-(2-methylpropyl)-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone

Molecular Formula

C36H46Cl2N2O8

Molecular Weight

705.7 g/mol

InChI

InChI=1S/C36H46Cl2N2O8/c1-21(2)17-29-34(44)47-27(22(3)32(42)31(38)24-11-8-7-9-12-24)13-10-14-30(41)40-26(19-23-15-16-28(46-6)25(37)18-23)33(43)39-20-36(4,5)35(45)48-29/h7-12,14-16,18,21-22,26-27,29,31-32,42H,13,17,19-20H2,1-6H3,(H,39,43)(H,40,41)/b14-10+/t22-,26-,27+,29+,31+,32-/m1/s1

InChI Key

MXZDFWPOJAPNJL-RKJQPSAHSA-N

Synonyms

CRYPTO 55
cryptophycin 55
cryptophycin-55

Canonical SMILES

CC(C)CC1C(=O)OC(CC=CC(=O)NC(C(=O)NCC(C(=O)O1)(C)C)CC2=CC(=C(C=C2)OC)Cl)C(C)C(C(C3=CC=CC=C3)Cl)O

Isomeric SMILES

C[C@H]([C@@H]1C/C=C/C(=O)N[C@@H](C(=O)NCC(C(=O)O[C@H](C(=O)O1)CC(C)C)(C)C)CC2=CC(=C(C=C2)OC)Cl)[C@H]([C@H](C3=CC=CC=C3)Cl)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.